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Compound of Interest

Compound Name: 4-Methoxysalicylamide

CAS No.: 6745-77-3

Cat. No.: B1587758

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the structure-activity relationships

(SAR) governing 4-methoxysalicylamide derivatives. Historically derived from the niclosamide

scaffold, these small molecules have emerged as potent inhibitors of the Signal Transducer

and Activator of Transcription 3 (STAT3) pathway, widely implicated in triple-negative breast

cancer (TNBC) and drug-resistant bacterial infections.

This document synthesizes experimental protocols, synthetic pathways, and biological data to

guide medicinal chemists in optimizing the 4-methoxysalicylamide pharmacophore. Key

insights focus on the critical role of the 4-methoxy electron-donating group (EDG) in modulating

pKa and lipophilicity, and the necessity of the phenolic hydroxyl for intramolecular hydrogen

bonding.

Chemical Scaffold & Pharmacophore Analysis[1][2]
The 4-methoxysalicylamide core functions through a specific spatial arrangement of

hydrogen bond donors and acceptors. The scaffold can be dissected into three critical regions

for SAR exploration:
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Region A (Phenolic Hydroxyl): Essential for intramolecular hydrogen bonding (IMHB) with the

carbonyl oxygen. This "pseudo-ring" formation locks the conformation, mimicking a planar

bicycle which is critical for binding into the SH2 domain of STAT3.

Region B (4-Methoxy Group): The defining feature of this subclass. Unlike the electron-

withdrawing chloro/nitro groups in niclosamide, the 4-methoxy group acts as an EDG,

increasing electron density on the aromatic ring and altering the acidity of the phenolic

proton.

Region C (Amide "Tail"): The primary site for diversification. Introduction of alkylamino

tethers, heterocyclic moieties (e.g., piperidine, morpholine), or amino acid linkers significantly

impacts aqueous solubility and permeability.

Synthetic Pathway (General Protocol)
The synthesis of these derivatives typically proceeds via a peptide coupling strategy between

4-methoxysalicylic acid and a functionalized amine.

Standard Operating Procedure (SOP-SYN-04):

Activation: Dissolve 4-methoxysalicylic acid (1.0 eq) in dry DMF. Add EDCI (1.2 eq) and

HOBt (1.2 eq). Stir at 0°C for 30 min.

Coupling: Add the target amine (R-NH2, 1.1 eq) and DIPEA (2.0 eq). Allow to warm to room

temperature and stir for 12–16 hours.

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

NaHCO3 (to remove unreacted acid), and brine.

Purification: Flash column chromatography (Hexane:EtOAc gradient).

SAR Exploration: Mechanistic Insights
The "Methoxy Effect" (Region B)
The 4-methoxy substitution is not merely a steric filler. By donating electrons into the ring

system, it raises the pKa of the phenolic hydroxyl compared to the parent salicylamide.
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Observation: Derivatives lacking the 4-methoxy group (unsubstituted) or possessing

electron-withdrawing groups (4-Cl) often show reduced potency in non-halogenated binding

pockets.

Causality: The methoxy group optimizes the electron density of the aromatic ring for

stacking interactions within the STAT3 SH2 domain, while maintaining a lipophilic profile
(cLogP ~3.0–4.0) suitable for membrane permeability.

Amide Nitrogen Substitution (Region C)
Modifications here determine the "drug-likeness" of the molecule.

Alkylamino Tethers: Introduction of a diethylamino-ethyl chain often improves water solubility

(forming a salt) but may reduce metabolic stability.

Amino Acid Linkers: Conjugating with L-Phenylalanine or L-Leucine has been shown to

enhance uptake via amino acid transporters, significantly improving IC50 values against

TNBC cell lines (e.g., MDA-MB-231) [1].

Quantitative Data Summary
The following table summarizes the SAR trends observed in recent studies regarding anti-

proliferative activity against MDA-MB-231 cells.
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Compound
ID

R1 (C-4
Pos)

R2 (Amide
N-Sub)

IC50 (µM) Solubility Notes

4-MSA-01 -H Phenyl > 50 Low

Baseline

scaffold

(inactive)

4-MSA-02 -OCH3 Phenyl 12.5 Low
Methoxy

adds potency

4-MSA-03 -OCH3

2-

(Diethylamino

)ethyl

5.2 High

Solubilizing

tail improves

bioactivity

4-MSA-04 -OCH3 L-Phe-OtBu 1.4 Moderate

Amino acid

linker (Best in

Class) [1]

4-MSA-05 -OH L-Phe-OtBu 3.8 Moderate

4-OH is less

lipophilic than

4-OCH3

Mechanism of Action: STAT3 Inhibition
The primary biological target of optimized 4-methoxysalicylamides is the STAT3 signaling

pathway. Constitutive activation of STAT3 drives tumor progression and metastasis. These

derivatives function by binding to the SH2 domain, preventing the phosphorylation and

dimerization required for nuclear translocation.

Pathway Visualization
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Figure 1: Mechanism of Action.[1][2][3][4][5][6] 4-Methoxysalicylamide derivatives

competitively bind to the SH2 domain of phosphorylated STAT3, preventing dimerization and

subsequent oncogenic gene transcription.

Experimental Protocols
In Vitro Anti-Proliferative Assay (MTT)
To validate the SAR findings, the following protocol is recommended for testing efficacy against

cancer cell lines (e.g., MCF-7, MDA-MB-231).

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Dissolve 4-methoxysalicylamide derivatives in DMSO. Prepare serial dilutions

(0.1 µM to 100 µM) in culture medium. Add to wells (Final DMSO < 0.1%).

Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).

Antimicrobial Susceptibility Testing (MIC)
Given the structural similarity to antimicrobial salicylaldehydes [2], these derivatives should be

screened for bacteriostatic activity.

Inoculum: Prepare bacterial suspension (e.g., S. aureus) at

CFU/mL in Mueller-Hinton Broth.

Dilution: Add test compounds in 96-well plates (two-fold serial dilution).

Control: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO).
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Readout: Incubate at 37°C for 18–24h. The Minimum Inhibitory Concentration (MIC) is the

lowest concentration showing no visible turbidity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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